molecular formula C17H20ClN3O6 B8252057 Thalidomide-PEG2-NH2 hydrochloride

Thalidomide-PEG2-NH2 hydrochloride

Cat. No.: B8252057
M. Wt: 397.8 g/mol
InChI Key: FTMOOQLGFVAFIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thalidomide-PEG2-NH2 hydrochloride is a synthesized compound that incorporates a Thalidomide-based cereblon ligand and a polyethylene glycol (PEG) linker. This compound is primarily used in the development of proteolysis targeting chimeras (PROTACs), which are designed to selectively degrade target proteins by exploiting the ubiquitin-proteasome system .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thalidomide-PEG2-NH2 hydrochloride involves the conjugation of Thalidomide with a PEG linker that terminates in an amine group. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is scaled up to accommodate larger quantities. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The use of automated reactors and purification systems is common in industrial settings to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

Thalidomide-PEG2-NH2 hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Thalidomide-PEG2-NH2 hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

Thalidomide-PEG2-NH2 hydrochloride exerts its effects by binding to cereblon, a component of the E3 ubiquitin ligase complex. This binding facilitates the recruitment of target proteins to the ubiquitin-proteasome system, leading to their selective degradation. The PEG linker allows for the conjugation of Thalidomide to other molecules, enhancing its versatility in PROTAC applications .

Comparison with Similar Compounds

Similar Compounds

    Thalidomide-5-PEG2-NH2 hydrochloride: Similar structure but with a different PEG linker length.

    Pomalidomide-PEG2-NH2 hydrochloride: A derivative of Thalidomide with enhanced activity.

    Lenalidomide-PEG2-NH2 hydrochloride: Another derivative with distinct biological properties

Uniqueness

Thalidomide-PEG2-NH2 hydrochloride is unique due to its specific PEG linker length and the presence of an amine group, which allows for versatile conjugation with other molecules. This makes it particularly useful in the development of PROTACs and other targeted therapeutic agents .

Properties

IUPAC Name

4-[2-(2-aminoethoxy)ethoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O6.ClH/c18-6-7-25-8-9-26-12-3-1-2-10-14(12)17(24)20(16(10)23)11-4-5-13(21)19-15(11)22;/h1-3,11H,4-9,18H2,(H,19,21,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTMOOQLGFVAFIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCOCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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